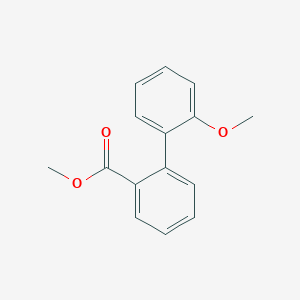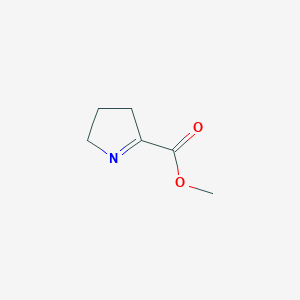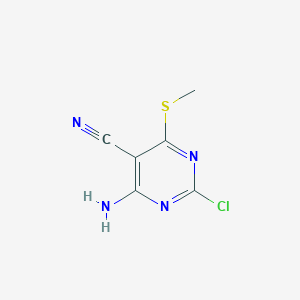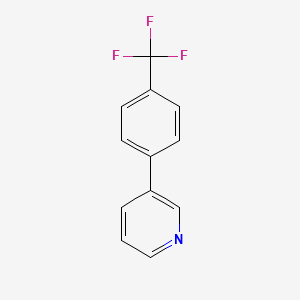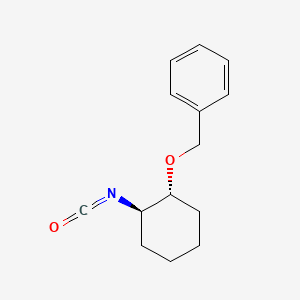![molecular formula C15H12BrNO2S B1610248 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 96546-77-9](/img/structure/B1610248.png)
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Übersicht
Beschreibung
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole, also known as BRD-0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of 7-Azaindoles Derivatives
The compound is an intermediate in the synthesis of C3 and C5-substituted 7-azaindoles derivatives . It can be modified at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .
Anticancer Research
Indazole derivatives, including 5-bromo-1-tosyl-1H-indole, have been reported to have anticancer properties . They act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Antiviral Research
Indazole derivatives have also been reported to have antiviral properties . They can inhibit the activity of various proteases, which are essential for the life cycle of many viruses .
Antibacterial Research
The compound has been reported to have antibacterial properties . It can inhibit the growth of various bacteria, making it a potential candidate for the development of new antibiotics .
Antiprotozoal Research
Indazole derivatives have been reported to have antiprotozoal properties . They can inhibit the growth of various protozoa, which are responsible for diseases like malaria and leishmaniasis .
Anti-Inflammatory and Analgesic Research
The compound has been reported to have anti-inflammatory and analgesic properties . This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain .
Radiosensitizing Properties
Indazole derivatives have been reported to have radiosensitizing properties . This means they can enhance the effect of radiation therapy, making it more effective in killing cancer cells .
Antimalarial Research
Hydrazine-coupled pyrazole derivatives, which can be synthesized from 5-bromo-1-tosyl-1H-indole, have been reported to have potent antimalarial activities . They have shown promising results in inhibiting the growth of Plasmodium berghei, the parasite responsible for malaria .
Eigenschaften
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRWXUQAKCCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474653 | |
| Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole | |
CAS RN |
96546-77-9 | |
| Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


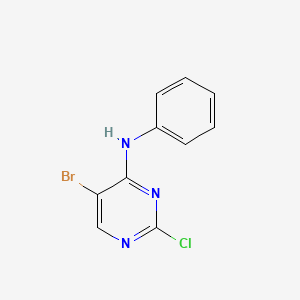

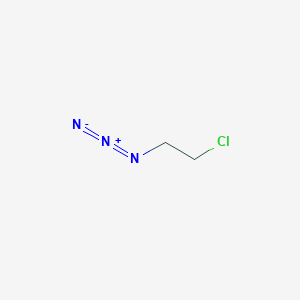
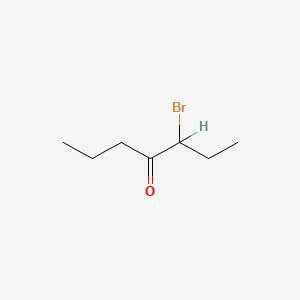
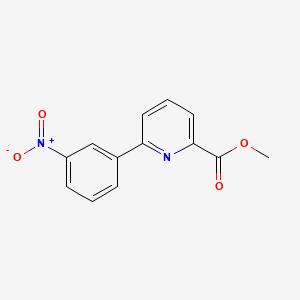

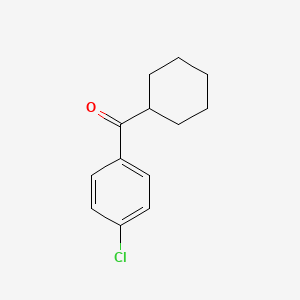
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)
